2-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-[(E)-[(4-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a bromothiophene moiety and a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the condensation of 4-bromothiophene-2-carbaldehyde with an appropriate amine under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(4-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
2-[(E)-[(4-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(4-Bromothiophen-2-yl)methanol: A related compound with a similar bromothiophene moiety.
2-[(E)-[(5-Bromothiophen-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile: Another compound with a similar structure but different core.
Uniqueness
2-[(E)-[(4-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is unique due to its specific combination of a bromothiophene moiety and a benzothiophene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H13BrN2S2 |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
2-[(E)-(4-bromothiophen-2-yl)methylideneamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C15H13BrN2S2/c1-9-2-3-12-13(6-17)15(20-14(12)4-9)18-7-11-5-10(16)8-19-11/h5,7-9H,2-4H2,1H3/b18-7+ |
InChI Key |
IBGBNNLBDKBFOM-CNHKJKLMSA-N |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=C2C#N)/N=C/C3=CC(=CS3)Br |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)N=CC3=CC(=CS3)Br |
Origin of Product |
United States |
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